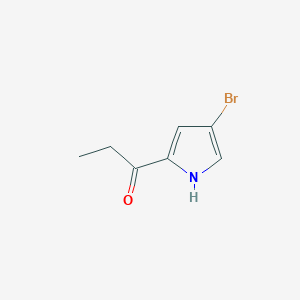

1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one

Description

Significance within Halogenated Pyrrole (B145914) Chemistry

Halogenation is a powerful tool for modifying the chemical and physical properties of organic molecules. In pyrrole chemistry, the introduction of halogens, particularly bromine, plays a crucial role in directing subsequent reactions and enhancing biological activity.

The pyrrole ring is inherently electron-rich and thus highly reactive toward electrophiles, with substitution typically occurring at the C2 (α) position. researchgate.netsemanticscholar.org The introduction of a bromine atom onto the pyrrole ring significantly alters its electronic landscape. Bromine acts as an electron-withdrawing group through induction, which deactivates the ring to some extent against further electrophilic attack. nih.gov This deactivation can be beneficial, preventing unwanted side reactions and polymerization that are common with unsubstituted pyrroles. researchgate.net

Furthermore, the position of the bromine atom is critical. In the target molecule, the presence of an electron-withdrawing acyl group at the C2 position directs subsequent bromination to the C4 position. nih.gov The carbon-bromine bond itself can serve as a synthetic handle for cross-coupling reactions, allowing for the introduction of more complex substituents, although it is noted that the bromine group in brominated pyrroles is not easily displaced by nucleophiles. mdpi.com

The study of pyrroles and their derivatives dates back more than a century. researchgate.net Classic methods for constructing the pyrrole ring, such as the Knorr, Paal-Knorr, and Hantzsch syntheses, have been foundational in organic chemistry and often utilize ketone precursors. researchgate.netorganic-chemistry.org Over the years, synthetic methodology has evolved to include a wide range of new techniques, from reactions utilizing novel catalysts to efficient one-pot, multi-component procedures that provide access to highly functionalized pyrroles. organic-chemistry.org

Substituted pyrroles are integral to numerous fields. They form the core of many pharmaceutical agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties. researchgate.net In materials science, pyrrole derivatives are precursors to conductive polymers and functional dyes. The continuous development of synthetic routes to substituted pyrroles underscores their enduring importance.

Importance of Pyrrolyl Ketones in Organic Synthesis

Acyl groups, such as the propan-1-one moiety, are among the most important functional groups in organic synthesis. When attached to a pyrrole ring, a ketone group serves both to modulate the ring's reactivity and to act as a versatile point for further molecular elaboration.

The propan-1-one group is an acyl substituent attached to the C2 position of the pyrrole ring. As a carbonyl-containing group, it is strongly electron-withdrawing. This property has a significant impact on the pyrrole ring:

Deactivation: It reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack than an unsubstituted pyrrole.

Stabilization: The deactivation helps to stabilize the pyrrole ring, particularly under acidic conditions where pyrrole itself tends to polymerize.

Directing Effect: As an electron-withdrawing group at the C2 position, it directs incoming electrophiles primarily to the C4 position, which is consistent with the structure of 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one.

Table 1: Properties of the Propan-1-one Functional Group

| Property | Description |

|---|---|

| Functional Group | Propanoyl (Propionyl) |

| Formula | -C(O)CH₂CH₃ |

| Electronic Effect | Electron-withdrawing (both inductive and resonance effects) |

| Reactivity | The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The α-protons (on the CH₂ group) are acidic. |

| Synthetic Utility | Can be converted to alcohols (via reduction), amines (via reductive amination), alkanes (via Wolff-Kishner or Clemmensen reduction), and other functional groups. |

Pyrrolyl ketones are highly valuable as precursors and building blocks in the synthesis of more complex molecules. The dual functionality of the pyrrole ring and the ketone group allows for a wide range of chemical transformations. The pyrrole nucleus itself is a recognized "privileged scaffold" in medicinal chemistry, appearing in many bioactive compounds. researchgate.net

The ketone moiety provides a reactive site for constructing larger molecular architectures. For instance, it can undergo condensation reactions to form larger heterocyclic systems or be used as a handle to attach side chains. Pyrrole-based compounds are used as key intermediates in the synthesis of molecules designed to interact with biological targets, such as DNA minor-groove binders. scbt.com

Review of Related Bromopyrrole Derivatives in Academic Research

To understand the potential significance of this compound, it is useful to review the research on related bromopyrrole derivatives. These compounds are found in nature and have been synthesized in the laboratory for various applications, particularly in pharmacology.

Marine organisms, especially sponges, are a prolific source of bromopyrrole alkaloids. nih.gov These natural products exhibit a remarkable diversity of structures and biological activities. For example, oroidin (B1234803), a well-known marine alkaloid, and its derivatives have been extensively studied for their anti-biofilm, antimicrobial, and anticancer properties. cymitquimica.com Many of these natural products share a common 2-aminoimidazole moiety linked to a brominated pyrrole core.

Inspired by these natural products, synthetic chemists have developed novel bromopyrrole derivatives. Halogen-substituted pyrrole-2-carboxamides have been synthesized and shown to be potent inhibitors of bacterial DNA gyrase, highlighting their potential as antibacterial agents. organic-chemistry.org Research into the specific bromination of pyrrole-2-carboxaldehydes and related esters has provided routes to various brominated isomers, which serve as versatile intermediates for further synthesis. mdpi.com The study of compounds like 4-bromo-2-formyl-1-tosyl-1H-pyrrole has been important for developing building blocks for larger, complex molecules like dipyrrins and porphyrins. nih.gov

Table 2: Examples of Bromopyrrole Derivatives in Academic Research

| Compound Name | Source/Type | Research Focus / Application |

|---|---|---|

| Oroidin | Natural (Marine Sponge) | Anti-biofilm, antimicrobial, anticancer activities. cymitquimica.com |

| Dibromophakellin | Natural (Marine Sponge) | Anti-biofilm and other biological activities. cymitquimica.com |

| 4,5-Dibromopyrrole-2-carboxylic acid | Natural (Marine Sponge) | Common building block in marine alkaloids. scbt.com |

| 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one | Synthetic | Chemical intermediate. |

| 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one | Synthetic | Chemical intermediate for research applications. |

| 4-Bromo-2-formyl-1-tosyl-1H-pyrrole | Synthetic | Intermediate in the synthesis of dipyrrins and porphyrins. nih.gov |

The extensive research into these related compounds underscores the chemical and biological importance of the bromopyrrole motif. The specific combination of a bromo substituent and a propanoyl group in this compound makes it a well-defined building block for the exploration of new chemical space and the development of novel functional molecules.

Overview of Marine Natural Products Featuring Bromopyrrole Scaffolds

Marine organisms, especially sponges from genera such as Agelas and Axinella, are prolific producers of secondary metabolites, many of which feature a bromopyrrole scaffold. nih.govnih.gov These bromopyrrole alkaloids are a significant class of marine natural products, with over 160 distinct compounds identified to date. nih.gov They exhibit a remarkable diversity in their chemical structures and are often involved in the chemical defense mechanisms of the host organisms.

A foundational molecule for many of these compounds is oroidin, first isolated from the marine sponge Agelas oroides. nih.govrmutsv.ac.th The structural framework of oroidin, which consists of a 4,5-dibromopyrrole-2-carboxamide unit linked to a 2-aminoimidazole moiety, serves as a building block for a wide array of more complex derivatives. nih.govresearchgate.net These derivatives arise from various chemical transformations of the oroidin skeleton, including cyclizations, dimerizations, and modifications to the side chains. rmutsv.ac.th This structural diversification leads to a wide range of biological activities, which has made these compounds a subject of extensive research.

Examples of these natural products include linear monomers like hymenidin, polycyclic derivatives such as stevensine, and dimeric structures like sceptrin. nih.gov The structural variety also extends to compounds that lack the imidazole (B134444) ring but retain the core bromopyrrole unit, as well as molecules where the amide linkage is replaced by an ester. nih.gov The consistent discovery of new bromopyrrole alkaloids, such as the agelamadins and disparamides from Agelas species, underscores the rich chemical diversity of marine sponges. nih.govacs.org

| Compound Name | Structural Class | Key Structural Features | Natural Source (Genus) |

|---|---|---|---|

| Oroidin | Oroidin-like Monomer | 4,5-Dibromopyrrole-2-carboxamide linked to a 2-aminoimidazole group | Agelas |

| Hymenidin | Oroidin-like Monomer | Similar to oroidin, often with variations in the side chain or imidazole ring | Axinella |

| Stevensine | Polycyclic Oroidin Derivative | Cyclized oroidin structure, forming an additional ring system | Axinella |

| Sceptrin | Oroidin-like Dimer | Dimeric structure formed from two oroidin-related units | Agelas |

| Agelamadin C | Hybrid Alkaloid | Hybrid structure of oroidin and 3-hydroxykynurenine | Agelas |

Analogues and Their Structural Divergence

The chemical structure of this compound can be systematically compared to its analogues to understand how specific structural modifications influence its properties. An analogue is a compound that is structurally similar to another but differs in a specific component, such as the absence or presence of a functional group or a change in the carbon skeleton.

A direct analogue is 1-(1H-Pyrrol-1-yl)propan-1-one , which lacks the bromine atom on the pyrrole ring. nih.gov This highlights the significance of halogenation, a common feature in marine natural products that often impacts the chemical reactivity and electronic properties of the molecule.

Another set of analogues can be identified by modifying the acyl chain attached to the pyrrole ring. For instance, 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one replaces the propanoyl group with a trichloroacetyl group. scbt.com This introduces three chlorine atoms on the α-carbon of the keto group, drastically altering the electronic nature and steric bulk of the side chain. Similarly, 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one features a shorter ethanone (B97240) (acetyl) side chain and also introduces a methyl group on the pyrrole nitrogen (N1 position). This N-methylation prevents the formation of hydrogen bonds involving the pyrrole N-H and can affect the molecule's conformation and intermolecular interactions.

These structural variations—ranging from the removal of a halogen to alterations in the N-substituent and the acyl side chain—define the chemical space around this compound and are crucial for systematic chemical studies.

| Compound Name | Key Structural Differences from the Parent Compound |

|---|---|

| This compound | (Parent Compound) |

| 1-(1H-Pyrrol-1-yl)propan-1-one | - Lacks the bromine atom at the C4 position. |

| 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one | - Propanoyl group is replaced by a 2,2,2-trichloroethanoyl group. |

| 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one | - Propanoyl group is replaced by an ethanoyl (acetyl) group.

|

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-1H-pyrrol-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVSZICZVSPQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CN1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 4 Bromo 1h Pyrrol 2 Yl Propan 1 One

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. ias.ac.innumberanalytics.com This process involves breaking key chemical bonds, known as disconnections, which correspond to reliable forward chemical reactions.

The structure of 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one offers several logical points for disconnection to identify potential precursors and outline a synthetic strategy.

C4-Br Bond Disconnection: The most straightforward disconnection is the carbon-bromine bond. This suggests that the final step in the synthesis could be a regioselective bromination of a precursor molecule, 1-(1H-pyrrol-2-yl)propan-1-one. This approach is attractive as it builds the core structure first and introduces the halogen in a late-stage functionalization step.

C2-Acyl Bond Disconnection: Another key disconnection is the bond between the C2 position of the pyrrole (B145914) ring and the carbonyl carbon of the propanone side chain. This corresponds to a Friedel-Crafts acylation reaction in the forward direction. This disconnection leads to two precursor fragments: a pyrrole ring (or a suitable derivative) and a propanoylating agent, such as propanoyl chloride or propanoic anhydride (B1165640).

Pyrrole Ring Disconnection: A more fundamental disconnection involves breaking down the heterocyclic ring itself. This could correspond to established pyrrole syntheses, like the Paal-Knorr synthesis, which would involve condensing a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org

Considering these possibilities, a logical synthetic plan emerges: first, the acylation of pyrrole to form the 1-(1H-pyrrol-2-yl)propan-1-one intermediate, followed by a regioselective bromination at the C4 position to yield the final target compound.

Achieving regioselective bromination is the critical challenge in this synthesis. The pyrrole ring is highly activated towards electrophilic aromatic substitution, often leading to multiple substitutions or a mixture of isomers. vedantu.comonlineorganicchemistrytutor.com However, the substituent already present on the ring can be used to direct the position of the incoming electrophile.

The propanone group at the C2 position is an electron-withdrawing group (EWG). In 2-substituted pyrroles, EWGs generally direct incoming electrophiles to the C4 position. acs.orgacs.org This directing effect is a consequence of the deactivation of the C3 and C5 positions, which are more electronically connected to the EWG through resonance. Therefore, the C4 position becomes the most favorable site for electrophilic attack. While this preference exists, electrophilic bromination of 2-acylpyrroles can still result in a mixture of 4-bromo and 5-bromo isomers, making the choice of reagents and reaction conditions crucial for maximizing the yield of the desired C4-substituted product. acs.org

Direct Synthesis Routes

Based on the retrosynthetic analysis, the most direct and common route to this compound involves the bromination of the corresponding 2-acylpyrrole.

This pathway begins with the synthesis of the precursor 1-(1H-pyrrol-2-yl)propan-1-one, typically via Friedel-Crafts acylation of pyrrole, followed by the key bromination step.

Pyrrole is an electron-rich five-membered heterocycle that is significantly more reactive towards electrophiles than benzene. pearson.compearson.com The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, increasing the electron density of the ring carbons and making them highly nucleophilic. pearson.com

The mechanism of electrophilic substitution on pyrrole involves two main steps:

Attack of the π-electron system on the electrophile (e.g., Br⁺) to form a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. pearson.com

Deprotonation of the intermediate by a weak base to restore the aromaticity of the ring. pearson.com

In an unsubstituted pyrrole ring, substitution preferentially occurs at the C2 (α) position because the positive charge in the resulting sigma complex can be delocalized over three atoms, including the nitrogen, leading to three resonance structures. vedantu.comonlineorganicchemistrytutor.com Attack at the C3 (β) position results in an intermediate stabilized by only two resonance structures, making it less stable and the reaction kinetically slower. onlineorganicchemistrytutor.comaklectures.com

When an electron-withdrawing acyl group is present at the C2 position, it deactivates the ring towards electrophilic attack by pulling electron density away. This deactivation is most pronounced at the adjacent C3 and C5 positions. Consequently, the C4 position becomes the most electron-rich and kinetically favored site for electrophilic attack, leading to the formation of the 4-bromo isomer as the major product.

The outcome of the bromination of 1-(1H-pyrrol-2-yl)propan-1-one is highly dependent on the brominating agent and the reaction conditions. The goal is to achieve monobromination with high selectivity for the C4 position.

N-bromosuccinimide (NBS) is a widely used reagent for the bromination of pyrroles. wikipedia.orgorganic-chemistry.org It is a solid that is easier to handle than liquid bromine and serves as a source of electrophilic bromine. masterorganicchemistry.com NBS provides a low, steady concentration of Br₂ through its reaction with trace amounts of HBr, which helps to prevent over-bromination, a common side reaction with the highly reactive pyrrole ring. masterorganicchemistry.comyoutube.com For 2-acylpyrroles, NBS typically favors the formation of the 4-bromo product.

Molecular Bromine (Br₂) is a powerful brominating agent. Its high reactivity can lead to the formation of polybrominated byproducts and may offer lower regioselectivity compared to milder reagents. youtube.com To control the reaction, it is often used in a non-polar solvent at low temperatures.

Tetrabutylammonium Tribromide (TBABr₃) is another brominating agent that offers advantages in handling and solubility. acs.orgacs.org While studies have shown that TBABr₃ can selectively produce 5-bromo isomers with 2-carboxamide (B11827560) pyrroles, the substitution pattern for 2-ketone pyrroles like 1-(1H-pyrrol-2-yl)propan-1-one generally still favors the C4 position, consistent with the directing effect of the acyl group. acs.org

The table below summarizes research findings on the regioselectivity of brominating various 2-acylpyrroles, which serves as a model for the synthesis of the target compound.

| 2-Acyl Pyrrole Substrate | Brominating Reagent | Conditions | Product Ratio (C4-Br : C5-Br) | Reference |

|---|---|---|---|---|

| Pyrrole-2-ketone | TBABr₃ | CH₂Cl₂, rt, 1h | Predominantly C4 | acs.org |

| Pyrrole-2-ester | TBABr₃ | CH₂Cl₂, rt, 1h | 1 : 1.3 | acs.org |

| Pyrrole-2-carboxamide | TBABr₃ | CH₂Cl₂, rt, 1h | 1 : 16 | acs.orgacs.org |

| Pyrrole-2-carboxamide | NBS | THF, rt, 1h | 1 : 1.4 | acs.org |

| Pyrrole-2-carboxamide | Br₂ | THF, rt, 1h | 1 : 1.4 | acs.org |

These findings underscore that while the electronic properties of the C2-substituent are the primary driver of regioselectivity, the interplay between the substrate, reagent, and solvent is critical for optimizing the synthesis of a specific isomer like this compound. acs.org

Acylation of 4-Bromo-1H-pyrrole

Direct acylation of the 4-bromo-1H-pyrrole core is a straightforward approach to introduce the propanoyl group. Pyrrole is an electron-rich heterocycle that readily undergoes electrophilic substitution, typically at the C2 position. The bromine atom at the C4 position is a deactivating group, but substitution is still directed to the adjacent alpha (C5) or the other alpha (C2) position. Due to the higher reactivity of the C2 position in pyrroles, acylation is expected to occur there preferentially.

The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic or heteroaromatic ring. byjus.comorganic-chemistry.org This electrophilic aromatic substitution reaction typically employs an acyl chloride (like propanoyl chloride) or an acid anhydride (propanoic anhydride) as the acylating agent, with a Lewis acid catalyst to generate the highly electrophilic acylium ion. masterorganicchemistry.comstudysmarter.co.uk

For the synthesis of this compound, 4-bromo-1H-pyrrole would be treated with propanoyl chloride and a Lewis acid such as aluminum chloride (AlCl₃). libretexts.org The mechanism involves the formation of a propanoylium ion (CH₃CH₂CO⁺) complex with the Lewis acid. This electrophile is then attacked by the electron-rich pyrrole ring, primarily at the C2 position, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the pyrrole ring and yields the desired 2-acylated product. byjus.comyoutube.com A stoichiometric amount of the Lewis acid is often required, as it complexes with the product ketone. organic-chemistry.org While this method is direct, the conditions must be carefully controlled to avoid potential polymerization or side reactions, which are common with reactive heterocycles like pyrrole.

Table 1: Representative Conditions for Friedel-Crafts Acylation of Pyrroles

| Pyrrole Substrate | Acylating Agent | Lewis Acid Catalyst | Solvent | Typical Outcome | Reference |

|---|---|---|---|---|---|

| N-p-toluenesulfonylpyrrole | Acyl Halides | AlCl₃ | Dichloromethane | Predominantly 3-acylation due to directing group | nih.gov |

| Pyrrole | Acid Anhydrides | SnCl₄ or BF₃·OEt₂ | Various | Predominantly 2-acylation | nih.gov |

| Benzene (for comparison) | Propanoyl Chloride | AlCl₃ | Benzene (reactant and solvent) | High yield of Propiophenone | byjus.com |

Organometallic strategies provide an alternative to Friedel-Crafts conditions. These methods involve the formation of a nucleophilic pyrrole species that reacts with an electrophilic acylating agent.

A common approach involves the preparation of a pyrrole Grignard reagent. masterorganicchemistry.com Due to the acidity of the N-H proton, reacting 4-bromo-1H-pyrrole with a Grignard reagent like ethylmagnesium bromide would first deprotonate the nitrogen to form 4-bromo-1H-pyrrol-1-ylmagnesium bromide. This N-metallated species can then be acylated. While N-acylation is possible, C-acylation at the 2-position is often observed.

Alternatively, a more regioselective method involves halogen-metal exchange or direct lithiation. Treatment of a protected (e.g., N-tosyl) 2,4-dibromopyrrole with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures can selectively replace the bromine at the C2 position with lithium. sci-hub.se This 2-lithiated pyrrole intermediate is a potent nucleophile that can then react with an acylating agent such as propanoyl chloride to install the propanoyl group at the C2 position. Subsequent removal of the N-protecting group would yield the final product.

Table 2: Key Steps in Organometallic Acylation Strategy

| Step | Reagents | Intermediate Formed | Purpose | Reference |

|---|---|---|---|---|

| 1. Protection (Optional) | Tosyl chloride, NaH | N-Tosyl-4-bromo-1H-pyrrole | Protects the N-H proton, improves solubility and stability. | nih.gov |

| 2. Metallation | n-BuLi or t-BuLi, THF, -78 °C | 2-Lithio-4-bromo-N-tosylpyrrole | Creates a nucleophilic carbon at the C2 position. | sci-hub.se |

| 3. Acylation | Propanoyl chloride | 1-(4-Bromo-1-tosyl-1H-pyrrol-2-yl)propan-1-one | Introduces the propanoyl group. | vaia.com |

| 4. Deprotection | NaOH or other base | This compound | Removes the protecting group to yield the final product. | nih.gov |

Cyclization Reactions Incorporating Brominated Precursors

Instead of functionalizing an existing pyrrole ring, the target molecule can be constructed by forming the ring from acyclic precursors that already contain the necessary bromine and propanoyl functionalities or their precursors.

The Paal-Knorr synthesis is a powerful and widely used method for preparing substituted pyrroles, furans, and thiophenes. wikipedia.orgresearchgate.net The synthesis of pyrroles involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or mildly acidic conditions. organic-chemistry.orgresearchgate.net

To synthesize this compound via this route, a hypothetical precursor, 3-bromoheptane-2,5-dione, would be required. The cyclization of this brominated 1,4-diketone with ammonia (e.g., from ammonium (B1175870) acetate) would, in principle, yield the target molecule. wikipedia.org The main challenge in this approach is the synthesis of the specific, unsymmetrically brominated 1,4-diketone precursor, which may itself require a multi-step synthesis. nih.gov Variants of the Paal-Knorr synthesis using microwave assistance have been shown to improve reaction times and yields for polysubstituted pyrroles. researchgate.netorganic-chemistry.org

Annulation reactions that form the pyrrole ring are another viable strategy. The Hantzsch pyrrole synthesis, for example, involves the reaction of an α-haloketone with a β-ketoester and ammonia or a primary amine. While versatile, assembling the specific substitution pattern of this compound would require carefully chosen and potentially complex starting materials.

A more relevant approach involves the reaction between enamines and α-bromo ketones. nih.gov For instance, an enamine derived from a β-keto ester could react with an α-bromo ketone. Subsequent cyclization and elimination would form the pyrrole ring. The synthesis of α-bromo ketones is readily achieved by the acid-catalyzed bromination of the corresponding ketone. libretexts.orgmasterorganicchemistry.com This strategy offers a modular approach to constructing highly functionalized pyrroles. nih.govorganic-chemistry.org

Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be viewed from the perspective of convergent and divergent strategies, which are important concepts in planning complex syntheses.

A divergent synthesis , in contrast, starts from a common intermediate that is then used to generate a library of structurally related compounds. This compound is an excellent candidate for a divergent starting point. The ketone functionality can be modified through reactions such as reduction, oxidation (e.g., Baeyer-Villiger), or conversion to an imine. Simultaneously, the bromine atom at the C4 position can be used as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents onto the pyrrole ring. This allows for the rapid generation of a diverse set of analogs from a single, advanced intermediate.

Functional Group Interconversions on Related Bromopyrrole Derivatives

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that involves converting one functional group into another on a molecule that already possesses the core scaffold. vanderbilt.edu In the context of this compound, this approach would start with a readily available bromopyrrole derivative, which is then chemically modified to introduce the propanoyl group at the C2 position.

One plausible route begins with a precursor like ethyl 4-bromopyrrole-2-carboxylate. This intermediate can be synthesized by brominating 2-trichloroacetylpyrrole, followed by esterification. richmond.edu From this bromopyrrole ester, a series of interconversions can be planned. For instance, the ester group at C2 could be hydrolyzed to a carboxylic acid, which is then converted to the desired propanone via reaction with an organometallic reagent like propyllithium, or through a Weinreb amide intermediate to prevent over-addition.

Another FGI strategy involves the manipulation of other acyl groups. For example, a formyl group (aldehyde) at the C2 position of a 4-bromopyrrole can serve as a handle for chain extension. richmond.edu A Grignard reaction with ethylmagnesium bromide would yield a secondary alcohol, which can then be oxidized to the target propanone. This highlights the synthetic flexibility that FGI offers, allowing for the introduction of various functionalities late in the synthetic sequence. richmond.edu

These transformations are summarized in the table below, illustrating hypothetical FGI pathways on a 4-bromopyrrole scaffold.

| Starting Material | Reagents | Intermediate Product | Final Step |

| Ethyl 4-bromopyrrole-2-carboxylate | 1. LiOH, H₂O/THF 2. SOCl₂ 3. Propylzinc chloride, Pd catalyst | 4-Bromo-1H-pyrrole-2-carbonyl chloride | Acylation |

| 4-Bromo-1H-pyrrole-2-carbaldehyde | 1. Ethylmagnesium bromide, THF 2. H₃O⁺ | 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-ol | Oxidation (e.g., PCC, DMP) |

| 4-Bromo-2-cyanopyrrole | 1. Ethylmagnesium bromide, Et₂O 2. H₃O⁺ (hydrolysis) | Iminopyrrole intermediate | Hydrolysis |

This table presents plausible, hypothetical synthetic routes based on established chemical principles.

Chemo- and Regioselective Transformations of Poly-Substituted Pyrroles

When a molecule contains multiple reactive sites, achieving chemo- and regioselectivity is paramount. Polysubstituted pyrroles present this challenge, as the pyrrole ring itself has reactive positions (e.g., C2, C3, C5, and the N-H bond), in addition to the reactivity of its substituents. researchgate.net

For a target like this compound, a key challenge is the selective functionalization of specific positions on the pyrrole ring. For example, electrophilic substitution reactions on pyrrole are highly facile, but controlling the position of substitution in a polysubstituted ring requires careful consideration of the directing effects of the existing groups. researchgate.net The bromo group at C4 and the acyl group at C2 are both electron-withdrawing, which deactivates the pyrrole ring towards further electrophilic substitution and directs incoming electrophiles to the C5 position.

Conversely, reactions can be designed to selectively target one functional group while leaving others untouched. For instance, the oxidation of a formyl group to a carboxylic acid can be achieved regioselectively in the presence of other sensitive groups on a dichloropyrrole derivative. researchgate.net Similarly, the propanone side chain of the target molecule could potentially be reduced to an alcohol using a mild reducing agent like sodium borohydride (B1222165), without affecting the bromo-substituent or the aromaticity of the pyrrole ring.

The choice of solvent can also play a crucial role in directing selectivity. Studies on the bromination of 2,5-bis(2-thienyl)pyrrole have shown that the reaction preferentially occurs at the β-position of the pyrrole ring over the more typically reactive α-position of the thiophene (B33073) rings, a selectivity that is influenced by the solvent system used. rsc.org This principle could be applied to selectively protect or functionalize a specific position on a pyrrole intermediate before introducing the bromo or propanoyl groups.

Optimization and Scale-Up Considerations

Moving a synthetic route from a laboratory-scale experiment to a larger, more practical scale requires significant optimization. This process focuses on improving efficiency, reducing costs, ensuring safety, and minimizing environmental impact.

Catalytic Approaches in Pyrrole Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to construct complex molecules with high efficiency and selectivity. organic-chemistry.org The core of this compound is the pyrrole ring, and its synthesis is often the primary focus for catalytic improvement. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, is a classic and highly atom-economical method for forming pyrroles. rgmcet.edu.inwikipedia.org

Numerous catalysts have been developed to enhance the efficiency of the Paal-Knorr reaction under milder conditions. These include:

Lewis Acids: Catalysts like bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O), scandium triflate (Sc(OTf)₃), and iron(III) chloride (FeCl₃) have been shown to effectively promote the reaction, often in greener solvents like water or even under solvent-free conditions. researchgate.net

Solid Acid Catalysts: Heterogeneous catalysts such as montmorillonite (B579905) clays, silica-supported acids (e.g., silica (B1680970) sulfuric acid), and various aluminas offer advantages like operational simplicity, high yields, reduced reaction times, and easy recovery and reusability of the catalyst. mdpi.com

Transition Metals: Cobalt, zinc, titanium, and palladium-based catalysts have also been employed in various pyrrole syntheses, enabling reactions with broader substrate scopes and functional group tolerance. nih.govresearchgate.net

For the synthesis of the target molecule, a Paal-Knorr approach would involve a precursor like 3-bromo-2,5-heptanedione reacting with ammonia. A suitable catalyst would be crucial to drive this reaction efficiently and with high yield.

| Catalyst Type | Example | Typical Conditions | Advantages |

| Lewis Acid | Iron(III) chloride | Water, 60 °C | Inexpensive, green solvent |

| Solid Acid | CATAPAL 200 (Alumina) | Solvent-free, 60 °C | Reusable, high yield, simple workup mdpi.com |

| Heterogeneous | Cobalt on Nitrogen-doped Graphene | Solvent-free, H₂ or HCOOH | High functional group tolerance, reusable nih.gov |

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comnumberanalytics.com Applying these principles to the synthesis of this compound would involve several key considerations.

Atom Economy: The Paal-Knorr synthesis is inherently green in this regard, as its only byproduct is water. rgmcet.edu.in

Safer Solvents: Traditional organic syntheses often use volatile and toxic organic solvents. Green alternatives include using water, ionic liquids, or deep eutectic solvents. numberanalytics.com Many modern Paal-Knorr modifications are designed to work in water or under solvent-free conditions, significantly reducing environmental impact. mdpi.comrasayanjournal.co.in

Use of Renewable Feedstocks: While not always feasible for complex targets, designing a synthesis from bio-based starting materials is a core principle of green chemistry.

Catalysis: As discussed previously, using recyclable heterogeneous catalysts minimizes waste compared to stoichiometric reagents that are consumed in the reaction. nih.gov

A "green" synthetic design for the target compound would prioritize a solvent-free, catalytically driven Paal-Knorr condensation, potentially assisted by microwave energy to minimize reaction time and energy use.

Yield and Purity Enhancement Techniques

Maximizing the yield of a pure product is a central goal of synthetic optimization. Several techniques can be employed to achieve this.

Optimization of Reaction Conditions: Systematically varying parameters such as temperature, reaction time, and solvent can have a profound impact on yield. For catalytic reactions, the catalyst loading is a critical parameter; using too little may result in slow or incomplete conversion, while an excess can sometimes lead to side reactions or be economically wasteful. researchgate.net

Purification Methods: While a well-optimized reaction minimizes byproduct formation, purification is almost always necessary. Recrystallization is an effective method for obtaining highly pure crystalline solids, assuming a suitable solvent can be found. For non-crystalline products or complex mixtures, column chromatography is the most powerful tool for separating the desired compound from impurities.

For the synthesis of this compound, a final purification step, likely involving either recrystallization from a suitable solvent system or silica gel chromatography, would be essential to isolate the product in high purity.

Advanced Spectroscopic and Structural Characterization of 1 4 Bromo 1h Pyrrol 2 Yl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental spectra, a detailed analysis of the NMR characteristics of 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one remains speculative. A hypothetical analysis would involve the interpretation of proton and carbon environments, their couplings, and spatial relationships.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

A definitive assignment of proton chemical shifts and their corresponding coupling constants is not possible without experimental data.

¹³C NMR Spectral Analysis for Hybridization and Substituent Effects

Specific chemical shifts for the carbon atoms in this compound, which would confirm their hybridization and illustrate the electronic effects of the bromo and propanoyl substituents on the pyrrole (B145914) ring, are not available.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Elucidation

The application of 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial in confirming the connectivity of the molecule. However, no such experimental data has been reported.

Variable Temperature NMR for Conformational Studies

Studies using variable temperature NMR to investigate the conformational dynamics, such as restricted rotation around the bond connecting the propanoyl group and the pyrrole ring, have not been found in the reviewed literature.

Infrared (IR) and Raman Spectroscopy

Vibrational Modes of the Carbonyl Group and Pyrrole Ring

The characteristic vibrational frequencies for the carbonyl group and the pyrrole ring of this compound, which would be identifiable through IR and Raman spectroscopy, are not documented.

Analysis of Hydrogen Bonding Interactions (N-H stretch)

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding. In the case of this compound, the molecule possesses both a hydrogen bond donor (the pyrrole N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This arrangement strongly favors the formation of intermolecular hydrogen bonds. longdom.orglongdom.org

In the solid state or in concentrated solutions, 2-acylpyrroles typically form centrosymmetric dimers through dual N-H···O=C hydrogen bonds. longdom.org This interaction leads to a characteristic shift in the vibrational frequency of the N-H bond. For amines and related N-H containing heterocycles, the stretching vibration of a "free" (non-hydrogen-bonded) N-H group typically appears in the region of 3300-3500 cm⁻¹. However, when the N-H group participates in a hydrogen bond, the bond is weakened, and its stretching frequency shifts to a lower wavenumber (a redshift), often accompanied by significant peak broadening. utdallas.edu For this compound, the N-H stretching band is expected to appear in the 3100-3300 cm⁻¹ range, indicating the presence of strong intermolecular hydrogen bonding in the condensed phase. The specific position and shape of this band provide valuable information about the strength and nature of these supramolecular interactions.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Appearance |

|---|---|---|---|

| N-H Stretch (Free) | Pyrrole N-H | ~3400 - 3500 | Sharp, medium intensity |

| N-H Stretch (H-Bonded) | Pyrrole N-H | ~3100 - 3300 | Broad, strong intensity |

Mass Spectrometry for Molecular Structure and Fragmentation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements of a molecule, typically to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass. For this compound, with the molecular formula C₇H₈BrNO, HRMS is crucial for confirming its elemental composition. The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2), which further aids in structural confirmation.

| Molecular Formula | Isotopologue | Theoretical Exact Mass (Da) |

|---|---|---|

| C₇H₈BrNO | C₇H₈⁷⁹BrNO | 200.98436 |

| C₇H₈⁸¹BrNO | 202.98231 |

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing valuable structural information. nih.gov For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The fragmentation is largely dictated by the propanone side chain attached to the pyrrole ring. nih.gov

The most probable fragmentation pathways involve α-cleavage, a characteristic fragmentation of ketones. libretexts.org This can occur on either side of the carbonyl group:

Loss of an ethyl radical (•C₂H₅): Cleavage of the bond between the carbonyl carbon and the ethyl group results in the formation of a stable acylium ion. This is often a dominant fragmentation pathway.

Loss of a propanoyl radical (•COC₂H₅): Cleavage of the C-C bond between the pyrrole ring and the carbonyl group.

Loss of the bromopyrrole radical: Formation of the propanoyl cation.

Subsequent fragmentation of the resulting ions, particularly the bromopyrrole-containing fragments, can provide further structural confirmation.

| Precursor Ion [M+H]⁺ (m/z) | Neutral Loss | Proposed Product Ion Structure | Product Ion (m/z) |

|---|---|---|---|

| 201.99/203.99 | •C₂H₅ (29 Da) | [4-Bromo-1H-pyrrol-2-yl-C≡O]⁺ | 172.95/174.95 |

| 201.99/203.99 | C₄H₃BrN• (159.95 Da) | [CH₃CH₂C≡O]⁺ | 57.03 |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of closely related brominated pyrrole derivatives allows for a reliable prediction of its solid-state structural characteristics. nih.govresearchgate.net

Based on crystallographic data from similar small organic molecules, particularly other substituted pyrroles, the compound is likely to crystallize in a centrosymmetric monoclinic or a non-centrosymmetric orthorhombic system. nih.govresearchgate.netmdpi.com Common space groups for such compounds include P2₁/c (monoclinic) or P2₁2₁2₁ (orthorhombic). The unit cell parameters would be dependent on the specific crystal packing adopted by the molecules, which is influenced by the intermolecular N-H···O hydrogen bonds.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 4-Bromo-1H-pyrrole-2-carboxylic acid | Monoclinic | P2₁/c | nih.gov |

| ((4-(4-bromophenyl)-1H-pyrrol-3-yl)methyl)ferrocene | Monoclinic | P2₁/c | researchgate.net |

| 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one | Orthorhombic | P2₁2₁2₁ | mdpi.com |

The molecular geometry of this compound is expected to feature a planar pyrrole ring. The propanone substituent is also likely to be largely coplanar with the ring to maximize conjugation, a feature common in 2-acylpyrroles. longdom.org The bond lengths and angles within the bromopyrrole core are anticipated to be consistent with those of other structurally characterized pyrrole derivatives. The C-Br bond length is expected to be approximately 1.85-1.90 Å. The C=O bond of the ketone will be around 1.22 Å, and the C-N bonds within the pyrrole ring will exhibit lengths intermediate between single and double bonds, indicative of their aromatic character. Torsional angles would define the orientation of the propanone group relative to the pyrrole ring.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-Br | ~1.87 Å |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | N-C (pyrrole) | ~1.37 Å |

| Bond Length | C-C (pyrrole-carbonyl) | ~1.45 Å |

| Bond Angle | C-C-C (propanone) | ~118° |

| Bond Angle | C-N-C (pyrrole) | ~108° |

| Torsional Angle | N-C-C=O | ~0° or ~180° (for planarity) |

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The presence of a hydrogen bond donor (the N-H group of the pyrrole ring) and acceptors (the carbonyl oxygen and the bromine atom), along with the aromatic pyrrole ring, allows for a variety of intermolecular interactions.

Halogen Bonding: The bromine atom on the pyrrole ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). acs.org In the case of this compound, the bromine atom could potentially form a halogen bond with the carbonyl oxygen or the nitrogen atom of a neighboring molecule. The ability of halogen atoms to act as hydrogen bond acceptors is also a recognized phenomenon. acs.org While less common, Cl···Cl interactions have been observed in related chlorinated pyrrole derivatives, suggesting that Br···Br or Br···N/O interactions could play a role in the solid-state structure of the title compound. mdpi.com

| Interaction Type | Donor | Acceptor | Potential Motif |

| Hydrogen Bonding | N-H (pyrrole) | O=C (propanone) | Dimer or Chain |

| Hydrogen Bonding | C-H (pyrrole/alkyl) | O=C, Br | Chain or Network |

| Halogen Bonding | C-Br | O=C, N (pyrrole) | Chain or Network |

| π-π Stacking | Pyrrole Ring | Pyrrole Ring | Stacked Aggregates |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Electronic Transitions and Absorption Maxima

Organic molecules containing chromophores, which are functional groups with valence electrons of low excitation energy, absorb light in the UV-Vis region. shu.ac.uk The spectrum of this compound is expected to be characterized by electronic transitions involving the π electrons of the pyrrole ring and the n (non-bonding) electrons of the carbonyl oxygen.

The key electronic transitions anticipated for this molecule are:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uk Conjugated systems, such as the pyrrole ring, exhibit these transitions. These are typically high-intensity absorptions. The conjugation of the carbonyl group with the pyrrole ring can shift the absorption maximum to longer wavelengths (a bathochromic or red shift). uobabylon.edu.iq

n → π* transitions: This transition involves moving an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital. shu.ac.uk These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uklibretexts.org

The absorption maxima (λmax) are influenced by the solvent polarity. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (or blue) shift, moving the absorption to a shorter wavelength. shu.ac.ukuobabylon.edu.iq This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent. Conversely, π → π* transitions often exhibit a bathochromic shift with increasing solvent polarity. shu.ac.uk

| Transition Type | Involved Orbitals | Expected Relative Intensity | Effect of Increasing Solvent Polarity |

| π → π | π (pyrrole, C=O) → π (pyrrole, C=O) | High (ε ≈ 1,000-10,000 L mol⁻¹ cm⁻¹) | Bathochromic Shift (Red Shift) |

| n → π | n (C=O) → π (pyrrole, C=O) | Low (ε ≈ 10-100 L mol⁻¹ cm⁻¹) | Hypsochromic Shift (Blue Shift) |

Electronic Circular Dichroism (ECD) for Chiral Derivatives or Conformational Analysis

Electronic Circular Dichroism (ECD) is a spectroscopic technique applicable to chiral molecules. Since this compound is an achiral molecule, it will not exhibit an ECD spectrum. However, if a chiral center were introduced into the molecule, for instance, by substitution on the propanone chain, the resulting enantiomers would produce mirror-image ECD spectra. ECD spectroscopy could then be used to determine the absolute configuration of the chiral derivative and to study its conformational preferences in solution.

Chemical Reactivity and Derivatization of 1 4 Bromo 1h Pyrrol 2 Yl Propan 1 One

Reactions Involving the Pyrrole (B145914) Ring

The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the most synthetically valuable transformations often involve the C-Br bond, which can be readily functionalized through various transition metal-catalyzed cross-coupling reactions.

The bromine atom at the C4 position of the pyrrole ring serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental for building molecular complexity.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a highly effective method for creating aryl-substituted pyrroles. researchgate.netnih.gov For substrates like 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one, the reaction would involve coupling with an aryl- or vinylboronic acid in the presence of a palladium catalyst and a base. A significant consideration for N-H pyrroles is the potential for side reactions, such as debromination. researchgate.netnih.gov Therefore, protection of the pyrrole nitrogen, often with groups like SEM (2-(trimethylsilyl)ethoxymethyl) or BOC (tert-butyloxycarbonyl), is frequently employed to suppress these unwanted pathways and improve yields. researchgate.netnih.gov

The Stille reaction offers another powerful tool for C-C bond formation, utilizing organotin compounds (organostannanes) as coupling partners. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. wikipedia.orglibretexts.org

For the introduction of alkyne moieties, the Sonogashira coupling is the premier method. It involves the coupling of a terminal alkyne with the aryl halide, co-catalyzed by palladium and copper complexes in the presence of a base. wikipedia.orglibretexts.org This reaction is conducted under mild conditions and is highly valuable for synthesizing conjugated enynes and arylalkynes. wikipedia.orglibretexts.orgnih.gov

The Negishi coupling employs organozinc reagents to couple with organic halides. wikipedia.org This method is notable for its high reactivity and functional group tolerance, allowing for the formation of bonds between sp³, sp², and sp carbon atoms. wikipedia.org

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron (e.g., R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, Cs₂CO₃) | C(sp²)-C(sp²), C(sp²)-C(sp³) | researchgate.netnih.govnobelprize.org |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(0) complex (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp²), C(sp²)-C(sp³) | organic-chemistry.orgwikipedia.org |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) complex, Cu(I) salt (e.g., CuI), Base (e.g., Amine) | C(sp²)-C(sp) | wikipedia.orgorganic-chemistry.org |

| Negishi Coupling | Organozinc (e.g., R-ZnX) | Pd(0) or Ni(0) complex | C(sp²)-C(sp²), C(sp²)-C(sp³), C(sp²)-C(sp) | wikipedia.org |

The mechanisms of these palladium-catalyzed reactions are well-studied and generally proceed through a common catalytic cycle. wikipedia.orgnobelprize.org The cycle typically consists of three main steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl bromide (in this case, the 4-bromopyrrole derivative), inserting itself into the carbon-bromine bond to form a Pd(II) intermediate. nobelprize.orgillinois.edu

Transmetalation : The organic group from the coupling partner (e.g., boron, tin, zinc, or copper-acetylide) is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) complex. This is often the rate-determining step. wikipedia.orgnobelprize.org

Reductive Elimination : The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgillinois.edu

Mechanistic studies have focused on aspects such as the nature of the active catalyst, the role of ligands in stabilizing the palladium intermediates, and the kinetics of each step in the cycle. illinois.edu For instance, electron-rich and sterically hindered phosphine (B1218219) ligands can accelerate the oxidative addition and reductive elimination steps.

The scope of these cross-coupling reactions is broad, tolerating a wide variety of functional groups on the coupling partners. This allows for the synthesis of a diverse range of substituted pyrroles. For example, Suzuki couplings have been successfully performed with electron-rich, electron-poor, and hindered arylboronic acids. researchgate.net Similarly, Sonogashira and Stille couplings accommodate numerous functionalized alkynes and stannanes, respectively. wikipedia.orgwikipedia.org

However, limitations exist, particularly for N-H pyrroles. As mentioned, the acidity of the N-H proton can lead to side reactions under the basic conditions of many coupling protocols, most notably debromination in Suzuki reactions. researchgate.netnih.gov The use of N-protecting groups is a common strategy to circumvent this issue. Another limitation can be steric hindrance; highly substituted coupling partners or substrates may react slowly or not at all. The reactivity of organic halides in oxidative addition typically follows the order I > Br > Cl, making the bromo-substituent on the target molecule well-suited for these transformations. wikipedia.orgwikipedia.org

The pyrrole ring is significantly more reactive towards electrophiles than benzene. onlineorganicchemistrytutor.compearson.com This high reactivity stems from the ability of the nitrogen lone pair to stabilize the cationic intermediate (arenium ion) formed during the substitution process. onlineorganicchemistrytutor.comvedantu.com Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position, as the intermediate carbocation can be stabilized by three resonance structures, compared to only two for attack at the C3 (β) position. vedantu.comstackexchange.com

In this compound, the positions C2 and C4 are already substituted. The remaining open positions for electrophilic attack are C3 and C5. The regiochemical outcome of a further substitution reaction will be determined by the combined directing effects of the N-H group, the C2-propanoyl group, and the C4-bromo group.

N-H Group : As part of the pyrrole ring, the nitrogen is a powerful activating group and is ortho, para-directing. In the context of the pyrrole ring, this corresponds to the C2, C5, and C3 positions. It strongly activates the ring towards substitution.

C2-Propanoyl Group : This is an acyl group, which is electron-withdrawing and deactivating. It directs incoming electrophiles to the meta positions relative to itself, which are C4 and C5.

C4-Bromo Group : Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of resonance electron donation. It directs incoming electrophiles to the C3 and C5 positions.

The directing effects converge on the C5 position. The powerful activating effect of the pyrrole nitrogen, combined with the directing influence of both the bromo and propanoyl groups, makes the C5 position the most probable site for further electrophilic aromatic substitution. The C3 position is sterically more hindered and electronically less favored.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| N-H (Pyrrole Ring) | 1 | Activating (Resonance) | C2, C5, C3 |

| Propanoyl | 2 | Deactivating (Inductive & Resonance) | C4, C5 |

| Bromo | 4 | Deactivating (Inductive), Directing (Resonance) | C3, C5 |

| Predicted Site of Substitution | C5 |

The halogen dance is an isomerization reaction in which a halogen atom on an aromatic or heterocyclic ring migrates to a different position, typically induced by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). rsc.orgresearchgate.net This reaction proceeds via a series of deprotonation and halogenation steps involving arylmetal intermediates. researchgate.netwhiterose.ac.uk

Halogen dance reactions have been observed for various brominated heterocycles, including pyrroles. rsc.orgkobe-u.ac.jp For this compound, treatment with a strong base could potentially induce a halogen dance. Deprotonation would likely occur at the most acidic C-H bond, which is expected to be at the C5 position, adjacent to the electron-donating nitrogen. This could initiate a rearrangement cascade, potentially leading to the migration of the bromine atom from C4 to C5 or C3, although such a reaction has not been specifically documented for this compound. The presence of the N-H proton adds a layer of complexity, as it would be the most acidic site, and N-deprotonation would occur first. An N-protected derivative would be a more likely candidate for a C-H deprotonation-initiated halogen dance.

N-Substitution Reactions of the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring is nucleophilic and its proton is weakly acidic. This allows for substitution reactions, primarily through deprotonation by a suitable base followed by the introduction of an electrophile.

N-alkylation and N-acylation are fundamental transformations for modifying the pyrrole core of the molecule. These reactions typically proceed by treating the parent compound with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), to generate the corresponding pyrrolide anion. This highly nucleophilic anion then readily reacts with an alkylating or acylating agent.

Alkylation: The introduction of an alkyl group onto the pyrrole nitrogen is achieved by reacting the pyrrolide anion with an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide). This modification can alter the steric and electronic properties of the molecule, influencing its solubility and subsequent reactivity.

Acylation: Similarly, an acyl group can be introduced by quenching the pyrrolide anion with an acyl halide (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride). N-acylation introduces an electron-withdrawing group directly onto the ring, which can significantly impact the aromaticity and reactivity of the pyrrole system.

Table 1: Representative N-Substitution Reactions

| Reaction Type | Reagents | Product |

| Alkylation | 1. NaH 2. Methyl Iodide (CH₃I) | 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)propan-1-one |

| Alkylation | 1. KOt-Bu 2. Benzyl Bromide (BnBr) | 1-(1-Benzyl-4-bromo-1H-pyrrol-2-yl)propan-1-one |

| Acylation | 1. NaH 2. Acetyl Chloride (AcCl) | 1-(1-Acetyl-4-bromo-1H-pyrrol-2-yl)propan-1-one |

Reactions Involving the Propan-1-one Side Chain

The propan-1-one side chain offers a versatile handle for chemical modification, centered on the reactivity of the carbonyl group and the adjacent α-carbon.

The ketone functionality is susceptible to a wide array of nucleophilic additions and related transformations, allowing for the synthesis of alcohols, new carbon-carbon bonds, and condensed heterocyclic systems.

The carbonyl group of the propan-1-one moiety can be readily reduced to a secondary alcohol, yielding 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-ol. This transformation is typically accomplished using standard hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common choice for this reduction due to its selectivity for ketones and aldehydes. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can be used, followed by an aqueous workup.

Table 2: Reduction of the Carbonyl Group

| Reagent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol | 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | THF, then H₂O | 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-ol |

The formation of new carbon-carbon bonds can be achieved through the addition of organometallic nucleophiles to the carbonyl carbon. Grignard reagents (RMgX) and organolithium reagents (RLi) are commonly employed for this purpose, leading to the formation of tertiary alcohols after an acidic workup. libretexts.org

A critical consideration for these reactions is the acidic N-H proton of the pyrrole ring. When using Grignard reagents, it is often necessary to protect the pyrrole nitrogen beforehand (e.g., as a tosyl or BOC group) or to use an excess of the Grignard reagent, as it will be consumed by deprotonating the pyrrole. acs.orgacs.org Organolithium reagents are also strong bases and will deprotonate the pyrrole nitrogen; therefore, at least two equivalents are required: one to act as a base and the second to act as the nucleophile. acs.org

Table 3: Nucleophilic Addition to the Carbonyl Group

| Reagent | Conditions | Intermediate Product (before workup) | Final Product (after H₃O⁺ workup) |

| Methylmagnesium Bromide (CH₃MgBr) | 1. N-H protection 2. CH₃MgBr, THF | Tertiary magnesium alkoxide | 2-(4-Bromo-1H-pyrrol-2-yl)butan-2-ol (after deprotection) |

| Phenyllithium (PhLi) | 2.2 eq. PhLi, THF | Dilithio-tertiary alkoxide | 1-(4-Bromo-1H-pyrrol-2-yl)-1-phenylpropan-1-ol |

The presence of α-hydrogens on the methylene (B1212753) group of the propan-1-one side chain allows it to participate in base- or acid-catalyzed condensation reactions.

Aldol (B89426) Condensation: In the presence of a base (e.g., NaOH, LDA), the α-carbon can be deprotonated to form an enolate. This enolate can then act as a nucleophile, attacking a suitable carbonyl compound. A crossed-Aldol condensation, where the enolate of this compound reacts with an aldehyde that cannot self-condense (like benzaldehyde), is a synthetically useful reaction. wikipedia.orglibretexts.org Studies on the closely related 2-acetylpyrrole (B92022) have shown its successful participation in crossed-Aldol condensations with various aromatic aldehydes. researchgate.net The initial β-hydroxy ketone adduct can often be dehydrated under the reaction conditions to yield an α,β-unsaturated ketone (a chalcone (B49325) analog).

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base such as piperidine (B6355638) or ammonia (B1221849). srmist.edu.in The reaction proceeds via nucleophilic addition to the carbonyl group, followed by dehydration to yield a new C=C double bond. nih.gov Pyrrole-2-carboxaldehydes are known to undergo this reaction, suggesting that the 2-propanoyl derivative would react similarly. researchgate.net

Table 4: Representative Condensation Reactions

| Reaction Type | Reactants | Catalyst | Product (after dehydration) |

| Crossed-Aldol Condensation | This compound + Benzaldehyde | NaOH, Ethanol | (E)-1-(4-Bromo-1H-pyrrol-2-yl)-3-phenylbut-2-en-1-one |

| Knoevenagel Condensation | This compound + Malononitrile | Piperidine, Benzene | 2-(1-(4-Bromo-1H-pyrrol-2-yl)propylidene)malononitrile |

α-Proton Reactivity and Enolate Chemistry

The propanoyl group, -C(O)CH₂CH₃, possesses two protons on the carbon atom adjacent to the carbonyl group (the α-carbon). These α-protons are acidic (with a typical pKa around 19-20 for ketones) because the resulting conjugate base, an enolate, is stabilized by resonance. wikipedia.orgmasterorganicchemistry.com The negative charge is delocalized onto the electronegative oxygen atom, making the formation of the enolate thermodynamically accessible with a suitable strong base. masterorganicchemistry.com

The formation of the enolate anion from this compound is a critical step for a variety of carbon-carbon bond-forming reactions. 182.160.97 Strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA), are typically employed to ensure complete and irreversible deprotonation, preventing self-condensation reactions of the ketone. wikipedia.orglibretexts.org The resulting lithium enolate is a potent nucleophile, capable of reacting with a range of electrophiles at the α-carbon. youtube.com

Alkylation: The enolate derived from this compound can be readily alkylated by reaction with alkyl halides in a classic Sₙ2 reaction. libretexts.org This reaction forges a new carbon-carbon bond at the α-position, introducing an alkyl substituent. The efficiency of the reaction is subject to the typical constraints of Sₙ2 mechanisms; primary and methyl halides are excellent substrates, while secondary halides react more slowly, and tertiary halides are prone to elimination reactions. pressbooks.pub

The general two-step procedure involves:

Enolate Formation: Deprotonation of the ketone with a strong base like LDA in an aprotic solvent (e.g., THF) at low temperatures (e.g., -78 °C).

Nucleophilic Attack: Addition of an alkyl halide (R-X) to the enolate solution, which then acts as a nucleophile to displace the halide and form the α-alkylated product. quizlet.com

A second alkylation can be performed if the initially formed product still possesses an α-proton, although this is not possible after the first alkylation of the -CH₂- group in the propanoyl moiety.

Acylation: Similarly, the enolate can react with acylating agents, such as acyl chlorides or anhydrides, to introduce an acyl group at the α-position. This reaction leads to the formation of β-dicarbonyl compounds, which are valuable synthetic intermediates. The mechanism involves the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the acylating agent, followed by the departure of the leaving group.

The table below illustrates hypothetical outcomes for the alkylation and acylation of this compound based on established enolate chemistry.

| Electrophile | Reagents | Expected Product | Product Class |

| Iodomethane (CH₃I) | 1. LDA, THF, -78°C; 2. CH₃I | 1-(4-Bromo-1H-pyrrol-2-yl)-2-methylpropan-1-one | α-Alkylated Ketone |

| Benzyl Bromide (BnBr) | 1. LDA, THF, -78°C; 2. BnBr | 1-(4-Bromo-1H-pyrrol-2-yl)-2-benzylpropan-1-one | α-Alkylated Ketone |

| Acetyl Chloride (CH₃COCl) | 1. LDA, THF, -78°C; 2. CH₃COCl | 1-(4-Bromo-1H-pyrrol-2-yl)pentane-1,3-dione | β-Diketone |

| Ethyl Chloroformate (ClCO₂Et) | 1. LDA, THF, -78°C; 2. ClCO₂Et | Ethyl 2-(4-bromo-1H-pyrrole-2-carbonyl)butanoate | β-Ketoester |

This table presents expected products based on general principles of enolate reactivity; specific experimental validation for this compound may not be available in the literature.

The α-alkylation of this compound creates a new stereocenter at the α-carbon. Without a chiral influence, this process results in a racemic mixture of enantiomers. The synthesis of enantiopure derivatives is a significant objective in medicinal chemistry and requires an asymmetric approach. Common strategies include the use of chiral auxiliaries, chiral bases, or chiral catalysts.

One potential strategy involves the use of transition metal catalysts with chiral ligands. For instance, copper(I) complexes have been successfully employed in the asymmetric α-alkylation of 2-acylimidazoles, which are structurally analogous to 2-acylpyrroles. nih.gov In such a system, a chiral copper(I) enolate is formed in situ, and its well-defined geometry directs the incoming alkyl halide to one face of the enolate, leading to a preponderance of one enantiomer. nih.gov

A hypothetical catalytic cycle for such a reaction is outlined below:

Complex Formation: A copper(I) salt (e.g., CuCl) and a chiral ligand (e.g., a chiral bisphosphine) form a chiral catalyst.

Enolate Generation: In the presence of a mild base, the ketone coordinates to the chiral copper complex and is deprotonated to form a chiral copper(I) enolate.

Enantioselective Alkylation: The alkyl halide approaches the chiral enolate complex, and the steric and electronic properties of the chiral ligand dictate the trajectory of the attack, resulting in an enantiomerically enriched product.

Catalyst Regeneration: The product dissociates, regenerating the active catalyst for the next cycle.

The success of such an approach would depend on the careful selection of the chiral ligand, base, and reaction conditions to maximize both yield and enantioselectivity.

Rearrangement Reactions and Fragmentations

Rearrangement Reactions: Acylpyrroles can be susceptible to rearrangement under certain conditions, particularly in the presence of strong acids. acs.org For instance, acid-mediated migration of an acyl group from one position of the pyrrole ring to another has been observed, driven by the formation of a more stable intermediate. While rearrangement involving the propanoyl side chain itself is less common under standard conditions, reactions like the Favorskii rearrangement could theoretically be induced if the α-carbon were halogenated. Other classic organic rearrangements, such as the Beckmann or Baeyer-Villiger rearrangements, could potentially be applied to derivatives of the parent ketone (e.g., its oxime or after reaction with a peroxy acid, respectively). bdu.ac.inwiley-vch.de However, specific studies on such rearrangements for this compound are not widely documented.

Fragmentations: The fragmentation behavior of molecules is most commonly studied using mass spectrometry. For 2-substituted pyrrole derivatives, fragmentation pathways under electrospray ionization (ESI) conditions are significantly influenced by the nature of the side-chain substituent. nih.gov For this compound, fragmentation would likely be initiated at the propanoyl chain or involve the pyrrole ring.

Plausible fragmentation pathways for the protonated molecule [M+H]⁺ could include:

Loss of Propene: Cleavage via a McLafferty rearrangement if a γ-hydrogen is present (not possible for the propanoyl group).

α-Cleavage: Fission of the bond between the carbonyl carbon and the α-carbon, leading to the loss of an ethyl radical (less common in ESI) or the formation of a stable acylium ion.

Cleavage of the Acyl Group: Fission of the bond between the pyrrole ring and the carbonyl carbon, resulting in a 4-bromo-1H-pyrrol-2-yl cation and loss of propanal.

Ring Fragmentation: Complex fragmentation of the pyrrole ring itself, often following initial side-chain cleavages.

The presence of the bromine atom would give a characteristic isotopic pattern (⁷⁹Br/⁸¹Br ≈ 1:1) for all bromine-containing fragments, aiding in their identification.

Mechanistic Studies of Key Reactions

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the mechanisms of organic reactions. researchgate.net For reactions involving this compound, DFT could be used to model various aspects of its reactivity.

Enolate Formation and Alkylation: DFT calculations can determine the geometry of the enolate, the distribution of charge between the α-carbon and the oxygen atom, and the energy barrier (activation energy) for the Sₙ2 reaction with an alkyl halide. hilarispublisher.com By modeling the transition state, researchers can understand the factors that control reactivity and selectivity. For instance, calculations could compare the activation energies for C-alkylation versus O-alkylation, typically confirming the experimental observation that C-alkylation is the major pathway for enolates.

Electrophilic Substitution on the Pyrrole Ring: The directing effects of the bromo and propanoyl substituents on further electrophilic substitution on the pyrrole ring can be elucidated. researchgate.net By calculating the energies of the sigma-complex intermediates for attack at the C-3 and C-5 positions, the regioselectivity of reactions like nitration or halogenation can be predicted. researchgate.net These studies often involve mapping the potential energy surface to identify the lowest energy reaction pathway. hilarispublisher.com

| Computational Method | Application to this compound | Insights Gained |

| DFT (e.g., B3LYP) | Optimization of reactant, transition state, and product geometries for α-alkylation. | Calculation of activation energies, reaction enthalpies, and elucidation of the Sₙ2 transition state structure. |

| IRC Calculations | Intrinsic Reaction Coordinate (IRC) analysis following a transition state search. | Confirmation that a calculated transition state correctly connects the reactants and products on the potential energy surface. hilarispublisher.com |

| NBO Analysis | Natural Bond Orbital (NBO) analysis of the enolate intermediate. | Quantification of charge distribution and delocalization, confirming the nucleophilic character of the α-carbon. |

| MEP Mapping | Molecular Electrostatic Potential (MEP) mapping of the pyrrole ring. | Visualization of electron-rich and electron-poor regions to predict sites of electrophilic and nucleophilic attack. |

The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms by determining if a particular C-H bond is broken in the rate-determining step. wikipedia.orglibretexts.org This is achieved by comparing the rate of reaction of the normal substrate with that of a substrate where a specific hydrogen atom has been replaced by its heavier isotope, deuterium (B1214612) (D).

For reactions involving this compound, a KIE study could be particularly informative for the α-deprotonation step.

Primary KIE: To investigate the mechanism of enolate formation, one could synthesize the deuterated analogue, 1-(4-Bromo-1H-pyrrol-2-yl)-2,2-dideuteriopropan-1-one. The rate of a reaction where the rate-determining step is the removal of this α-proton (e.g., in a base-catalyzed enolization) would be measured and compared to the rate for the non-deuterated compound. A significant primary KIE (kH/kD > 2) would indicate that the C-H bond is being broken in the rate-limiting step. libretexts.org If kH/kD ≈ 1, it would suggest that deprotonation is a rapid pre-equilibrium and another step is rate-determining.

Secondary KIE: A secondary KIE could be used to probe the transition state of the Sₙ2 alkylation step. wikipedia.org In this case, deuterium would be placed on the electrophile (e.g., CD₃I instead of CH₃I). A small, inverse secondary KIE (kH/kD < 1) is often indicative of a change in hybridization from sp³ to a more constrained sp²-like geometry in the Sₙ2 transition state.

These mechanistic studies, combining both computational and experimental approaches, are essential for developing a deep understanding of the reactivity of this compound and for optimizing its use in organic synthesis.

Computational Chemistry and Theoretical Investigations of 1 4 Bromo 1h Pyrrol 2 Yl Propan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard tools for investigating the properties of molecules like 1-(4-bromo-1H-pyrrol-2-yl)propan-1-one. However, specific published data for this compound is not available.

Geometry Optimization and Conformational Landscape Analysis